N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide
Description
N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chloro-cyanophenyl group, a pyrazolyl group, and a pyrrolidinylacetamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-22-15(6-7-20-22)16-3-2-8-23(16)11-17(24)21-13-5-4-12(10-19)14(18)9-13/h4-7,9,16H,2-3,8,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBPVJDNZKQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCN2CC(=O)NC3=CC(=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the 3-chloro-4-cyanophenyl intermediate: This step involves the chlorination and cyanation of a phenyl ring.
Synthesis of the 2-methylpyrazol-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the 3-chloro-4-cyanophenyl intermediate with the 2-methylpyrazol-3-yl intermediate using a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and pyrrolidinyl moieties.
Reduction: Reduction reactions may target the nitrile group in the cyanophenyl moiety.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazolyl and pyrrolidinyl groups.
Reduction: Reduced derivatives of the cyanophenyl moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structure.
Material Science:
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
3-(Trifluoromethyl)benzylamine: Used in the synthesis of various organic compounds.
Uniqueness: N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
